1-(5-Bromo-3-fluoropyridin-2-yl)ethanone

Organic Synthesis Process Chemistry Scale-up

1-(5-Bromo-3-fluoropyridin-2-yl)ethanone (CAS 1160936-52-6) is a halogenated pyridine building block characterized by a 2-acetyl group, a 5-bromo, and a 3-fluoro substitution pattern on the pyridine ring. With a molecular formula of C₇H₅BrFNO and a molecular weight of 218.02 g/mol, it is commercially available as a solid.

Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
CAS No. 1160936-52-6
Cat. No. B1532142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
CAS1160936-52-6
Molecular FormulaC7H5BrFNO
Molecular Weight218.02 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=N1)Br)F
InChIInChI=1S/C7H5BrFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3
InChIKeyUJKOXVSYARTOMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-3-fluoropyridin-2-yl)ethanone (CAS 1160936-52-6) for Synthesis & Procurement


1-(5-Bromo-3-fluoropyridin-2-yl)ethanone (CAS 1160936-52-6) is a halogenated pyridine building block characterized by a 2-acetyl group, a 5-bromo, and a 3-fluoro substitution pattern on the pyridine ring [1]. With a molecular formula of C₇H₅BrFNO and a molecular weight of 218.02 g/mol, it is commercially available as a solid . This compound is a versatile intermediate in organic synthesis, primarily utilized in medicinal chemistry for constructing complex molecules, particularly those targeting kinase inhibition pathways [2].

Halogenated pyridine building block for kinase-targeted synthesis
Regioselective bromine and fluorine substitution supports sequential cross-coupling
Solid physical form simplifies weighing and storage
Commercially available as a solid with ≥95% purity; easier handling than low-melting analogs
Reported yield advantage in Grignard-based synthesis
High isolated yield context supports cost-effective scale-up in medicinal chemistry

Why 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone (CAS 1160936-52-6) Cannot Be Casually Substituted


The specific regioisomeric arrangement of bromine, fluorine, and the acetyl group on the pyridine ring confers unique reactivity and physicochemical properties that are not replicated by simple structural analogs. This precise orientation is critical for achieving desired selectivity and yield in downstream reactions, such as Suzuki-Miyaura cross-couplings, where the reactivity of the bromine atom is finely tuned by the adjacent fluorine and acetyl groups . Substituting with a regioisomer like 3-bromo-5-fluoropyridine (CAS 407-20-5) or a mono-halogenated analog will alter the electronic landscape, leading to different cross-coupling rates, regioselectivity, or even complete reaction failure . Furthermore, the combination of bromine and fluorine provides orthogonal handles for sequential functionalization, a key strategic advantage in complex molecule synthesis that is absent in simpler, non-halogenated, or mono-halogenated pyridines .

REGIOISOMER Using 3-bromo-5-fluoropyridine (CAS 407-20-5) alters electronic landscape, potentially shifting cross-coupling rates and regioselectivity.
MONO-HALO Mono-halogenated pyridines lack the orthogonal Br/F handles needed for sequential functionalization strategies.
PHYSICAL FORM Liquid or low-melting analogs may require different purification workflows; solid form of the target compound simplifies recrystallization.

Quantitative Comparative Evidence for 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone (CAS 1160936-52-6)


Synthesis Yield from 5-Bromo-3-fluoropyridine-2-carbonitrile

The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone from 5-bromo-3-fluoropyridine-2-carbonitrile via reaction with methylmagnesium chloride provides a high isolated yield of 93% . This yield is quantifiably higher than reported yields for analogous Grignard additions to structurally related but electronically distinct nitrile substrates, where yields typically range from 60-85% [1].

Synthesis Yield
Cross-study comparable
93% isolated yield vs. typical 60–85% for analogous Grignard additions
Supports scalable procurement and cost-efficient process development.
Reaction with MeMgCl at 0 °C; class-level comparator range.
Organic Synthesis Process Chemistry Scale-up

EGFR Kinase Inhibitory Activity (IC50)

In a cell-free enzymatic assay, 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone exhibits an IC50 of 7.71 µM against human Epidermal Growth Factor Receptor (EGFR) kinase [1]. This provides a direct, quantitative measure of its affinity for a clinically validated oncology target. While this potency is in the low micromolar range, it serves as a concrete starting point for structure-activity relationship (SAR) studies.

EGFR IC50
Supporting evidence
7.71 µM (cell-free enzymatic assay)
Reported target engagement; may support kinase inhibitor scaffold exploration.
Human EGFR, [gamma-32P]ATP, 1 hr incubation.
Medicinal Chemistry Kinase Inhibition EGFR

Commercial Purity and Physical Form Specifications

Commercially available 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone is routinely supplied as a solid with a minimum purity specification of 95% to 98% from major vendors . This compares favorably to close liquid analogs like 3-Bromo-5-fluoropyridine (CAS 407-20-5), which is a liquid at room temperature with a melting point of 23-28°C and a purity specification of 95% .

Physical Form & Purity
Head-to-head
Solid, 95–98% vs. 3-Bromo-5-fluoropyridine (liquid/low-melt, 95%)
Solid form simplifies handling, weighing, and recrystallization workflow.
Commercial specifications from multiple vendors.
Quality Control Procurement Reproducibility

Predicted Physicochemical Properties: Density and Boiling Point

Predicted physicochemical parameters for 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone, based on ACD/Labs Percepta Platform, include a density of 1.619±0.06 g/cm³ and a boiling point of 239.5±40.0 °C . These values differ significantly from the simple halogenated pyridine 3-Bromo-5-fluoropyridine (CAS 407-20-5), which has a predicted density of 1.714±0.06 g/cm³ and a boiling point of 78 °C at 11 mmHg .

Predicted Properties
Cross-study comparable
Density 1.619±0.06 g/cm³; BP 239.5±40.0 °C (vs. comparator 1.714, BP 78 °C/11 mmHg)
Boiling point and density differences may guide purification and solvent selection.
ACD/Labs Percepta predicted data; experimental verification advised.
Physical Chemistry Formulation Processing

High-Value Application Scenarios for 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone (CAS 1160936-52-6)


Medicinal Chemistry: Kinase Inhibitor Lead Generation

Given its documented IC50 of 7.71 µM against human EGFR kinase [1], 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone is a validated starting point for medicinal chemistry campaigns targeting kinase-dependent cancers. Its dual halogenation (Br and F) offers orthogonal vectors for systematic structure-activity relationship (SAR) exploration, enabling medicinal chemists to rapidly diversify the core scaffold to improve potency and selectivity.

Organic Synthesis: Building Block for Sequential Cross-Coupling

The presence of a bromine atom in a heteroaromatic ring, activated by an ortho-fluorine and acetyl group, makes this compound an ideal substrate for sequential, chemoselective cross-coupling reactions. The high synthetic yield (93%) for its preparation ensures a cost-effective supply of this advanced intermediate for the efficient construction of complex, polysubstituted pyridine frameworks.

Process Chemistry: Solid Intermediate for Scale-up

The solid physical form of 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone offers significant operational advantages over liquid or low-melting solid analogs like 3-Bromo-5-fluoropyridine (CAS 407-20-5) . This facilitates easier handling, more accurate dispensing on large scale, and simpler purification via recrystallization, making it a more attractive intermediate for process development and scale-up in manufacturing environments.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Orthogonal Br/F handles for diversification
Target engagement and selectivity optimization in enzymatic assays
Sequential cross-coupling synthesis
Regioselective bromine reactivity tuned by adjacent substituents
Chemoselectivity and coupling efficiency under varied catalytic conditions
Process-scale intermediate
Solid physical form at ambient temperature
Handling accuracy, recrystallization yield, and storage stability

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